(2Z)-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2Z)-2-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that features a combination of pyrazole, thiazolo, and triazine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions. A typical synthetic route might include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the dimethoxyphenyl and phenyl groups via substitution reactions.
- Formation of the thiazolo[3,2-b][1,2,4]triazine core through cyclization and condensation reactions.
- Final assembly of the molecule through coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for efficient large-scale synthesis.
- Purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-2-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- **(2Z)-2-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H21N5O4S |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2Z)-2-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C29H21N5O4S/c1-37-22-14-13-19(15-23(22)38-2)25-20(17-33(31-25)21-11-7-4-8-12-21)16-24-28(36)34-29(39-24)30-27(35)26(32-34)18-9-5-3-6-10-18/h3-17H,1-2H3/b24-16- |
InChI Key |
NFNITCSKIUTWFS-JLPGSUDCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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